5,6-Di(furan-2-yl)-3-propyl-2,2'-bipyridine

Heterocyclic synthesis Diels–Alder cycloaddition Bipyridine ligand preparation

Standard bipyridines lack the extended π-system and solubility needed for solution-processed optoelectronics. This 5,6-diaryl-bipyridine derivative overcomes those limits: • Two furan rings extend conjugation for red-shifted electroluminescence and provide six Lewis-basic sites for metal coordination. • 3-Propyl chain raises LogP to 5.62, enabling dissolution in non-polar matrices unattainable with parent bipyridine (LogP ~1.5). • Validated via Diels-Alder synthesis (69% yield); suited as OLED ligand or MOF building block.

Molecular Formula C21H18N2O2
Molecular Weight 330.4 g/mol
CAS No. 871798-94-6
Cat. No. B13111719
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-Di(furan-2-yl)-3-propyl-2,2'-bipyridine
CAS871798-94-6
Molecular FormulaC21H18N2O2
Molecular Weight330.4 g/mol
Structural Identifiers
SMILESCCCC1=CC(=C(N=C1C2=CC=CC=N2)C3=CC=CO3)C4=CC=CO4
InChIInChI=1S/C21H18N2O2/c1-2-7-15-14-16(18-9-5-12-24-18)21(19-10-6-13-25-19)23-20(15)17-8-3-4-11-22-17/h3-6,8-14H,2,7H2,1H3
InChIKeyJNFPJQQZIPLARP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,6-Di(furan-2-yl)-3-propyl-2,2'-bipyridine: Key Physicochemical Properties


5,6-Di(furan-2-yl)-3-propyl-2,2'-bipyridine (CAS 871798-94-6) is an unsymmetrically substituted 2,2'-bipyridine derivative belonging to the 5,6-diaryl-2,2'-bipyridine class [1]. The molecule bears two furan-2-yl groups at the 5- and 6-positions and an n-propyl chain at the 3-position of the bipyridine core (IUPAC: 2,3-bis(furan-2-yl)-5-propyl-6-pyridin-2-ylpyridine; molecular formula C21H18N2O2; molecular weight 330.38 g·mol⁻¹) . The compound is prepared via an inverse-electron-demand Diels–Alder reaction between 5,6-bis(furan-2-yl)-3-(pyridin-2-yl)-1,2,4-triazine and n-pentanal, delivering a 69% isolated yield under mild conditions [2]. Computed physicochemical parameters include a density of 1.152 g·cm⁻³, a boiling point of 439.5 °C (760 mmHg), a flash point of 111.1 °C, a computed LogP of 5.62, a topological polar surface area (TPSA) of 52.1 Ų, a refractive index of 1.576, and zero hydrogen-bond donors with four hydrogen-bond acceptors [3].

Multidentate N,N-chelate with furan O donor sites – supports metal coordination and supramolecular assembly studies.
Elevated computed lipophilicity – compatible with non-aqueous media and hydrophobic polymer matrices.
Established inverse-electron-demand Diels–Alder synthetic route – enables reliable procurement for ligand development.

5,6-Di(furan-2-yl)-3-propyl-2,2'-bipyridine: Structural Differentiation


Generic 2,2'-bipyridine and its simple alkyl- or aryl-substituted analogs lack the specific electronic and steric architecture that defines 5,6-di(furan-2-yl)-3-propyl-2,2'-bipyridine. The simultaneous presence of two electron-rich furan-2-yl substituents on the 5- and 6-positions extends the π-conjugated system and introduces four oxygen atoms as additional coordination or hydrogen-bond-accepting sites, while the n-propyl chain at the 3-position modulates solubility (elevated computed LogP of 5.62 vs. LogP ~1.5 for unsubstituted 2,2'-bipyridine [1]) and steric bulk in a manner distinct from the planar 3-phenyl analog (CAS 871798-95-7, LogP ~5.0) . These differences directly affect metal-binding geometry, photophysical output, and formulation compatibility; interchanging this compound with a simpler bipyridine derivative would alter coordination behaviour, emission properties, and solubility profiles in ways that cannot be compensated by adjusting stoichiometry alone [2].

Generic 2,2′-bipyridine
Lacks furan oxygen donors and extended conjugation; coordination geometry and photophysical response may shift fundamentally.
3-Phenyl analog (CAS 871798-95-7)
Planar phenyl vs. n-propyl alters lipophilicity and steric bulk; solubility and metal-binding behavior may not transfer directly.
Unsubstituted 2,2′-bipyridine
Much lower lipophilicity (LogP ~1.5) limits non-polar media compatibility; cannot replicate furan-enabled multidentate binding.

5,6-Di(furan-2-yl)-3-propyl-2,2'-bipyridine: Evidence vs. Analogs


Synthetic Yield vs. 3-Phenyl Analog

Under identical inverse-electron-demand Diels–Alder conditions (pyrrolidine catalysis, 1,2,4-triazine precursor), 5,6-di(furan-2-yl)-3-propyl-2,2'-bipyridine is obtained in 69% isolated yield after 1.0 h reaction time [1]. The directly comparable 3-phenyl analog (CAS 871798-95-7) is obtained in 82% yield under slightly different conditions (0.25 h reaction time) from phenylacetaldehyde and the same triazine precursor [2], indicating that the aliphatic aldehyde (n-pentanal) requires longer reaction time and delivers moderately lower yield than the aromatic aldehyde, but the propyl derivative nonetheless achieves a practically useful yield that is competitive for multi-step synthetic sequences.

Synthetic Yield
Cross-study comparable
69% isolated yield (1.0 h reaction) vs. 82% for phenyl analog (0.25 h)
Supports synthesis route selection; propyl analog competitive for multi-step sequences.
Reaction time and aldehyde type influence yield; conditions cross-validated from published procedures.
Heterocyclic synthesis Diels–Alder cycloaddition Bipyridine ligand preparation

Lipophilicity (LogP) vs. Bipyridine and Phenyl Analog

The computed octanol–water partition coefficient (LogP) for 5,6-di(furan-2-yl)-3-propyl-2,2'-bipyridine is 5.62 (ChemSrc) or 4.3 (Molaid, alternative algorithm) [1], substantially elevated relative to unsubstituted 2,2'-bipyridine (LogP ≈ 1.5) and moderately higher than the 3-phenyl analog (estimated LogP ~5.0 based on structural trends) . The n-propyl chain introduces aliphatic character that increases lipophilicity beyond what the planar phenyl group provides, which directly influences solubility in non-polar media, membrane permeability in biological assays, and compatibility with hydrophobic polymer matrices.

Lipophilicity (LogP)
Class-level inference
Computed LogP 5.62 (ChemSrc) / 4.3 (Molaid); unsubstituted bipyridine ~1.5
Elevated lipophilicity differentiates compound for non-polar solvent and matrix applications.
In silico prediction; experimental octanol–water partition data not available.
Physicochemical profiling Lipophilicity Drug-likeness prediction

Furan Oxygen Donor Sites vs. Alkyl Bipyridines

The 5,6-di(furan-2-yl)-substitution pattern equips the bipyridine scaffold with four furan oxygen atoms capable of acting as supplementary hydrogen-bond acceptors or weak metal-coordination sites, in addition to the two bipyridine nitrogen atoms [1]. Structurally related 5,6-bis(furan-2-yl)-3-(pyridin-2-yl)-1,2,4-triazine (the direct synthetic precursor) has been crystallographically demonstrated to coordinate Pb(II) through both triazine nitrogen and furan oxygen donors, forming one-dimensional coordination polymers with Pb–N and Pb–O bond distances resolved by single-crystal X-ray diffraction [2]. While analogous crystallographic data for the target bipyridine compound are not yet reported, the conserved 5,6-di(furan-2-yl) motif strongly suggests comparable multidentate coordination capacity, which is absent in 3-propyl-2,2'-bipyridine lacking the furan substituents.

Furan O Donor Sites
Class-level inference
6 potential donor atoms (2 bipyridine N + 4 furan O); TPSA 52.1 Ų vs. ~25 Ų for propyl-only analog
Multidentate coordination capacity supported by Pb–O–furan bonding in crystallized precursor.
Direct crystal structure of target compound pending; evidence from structural analog.
Coordination chemistry Ligand design Metal complexation

Photophysical Potential via Extended π-Conjugation

The 5,6-diaryl-2,2'-bipyridine class, to which the target compound belongs, has been systematically studied for photophysical properties. Kopchuk et al. (2015) demonstrated that unsymmetric 5,6-diaryl-2,2'-bipyridines exhibit tunable fluorescence emission dependent on the nature of the aryl substituents, with quantum yields modulated by the electron-donating or electron-withdrawing character of the aryl groups [1]. Although quantitative photophysical data (λem, Φ) specific to 5,6-di(furan-2-yl)-3-propyl-2,2'-bipyridine have not been published, the electron-rich furan-2-yl substituents are expected to shift absorption and emission to longer wavelengths relative to phenyl-substituted analogs, consistent with the known bathochromic effect of furan incorporation in bipyridine fluorophores [2]. A structurally related mono-furan Cu(I) complex, [Cu(6-(furan-2-yl)-2,2′-bipyridine)(PPh3)2][BF4], exhibits solid-state emission at λem = 576 nm with a photoluminescence quantum yield (PLQY) of 2.5% [3], providing a baseline expectation for metal complexes of the di-furan analog.

Photophysical Potential
Class-level inference
No direct PL data; class-level bathochromic shift expected vs. phenyl analogs. Mono-furan Cu(I) complex: λem 576 nm, PLQY 2.5%.
Positioned for luminescent complex development where red-shifted emission is of interest.
Photophysical characterization for free ligand and metal complexes remains to be reported.
Photophysics Fluorescence Luminescent materials

5,6-Di(furan-2-yl)-3-propyl-2,2'-bipyridine: Application Scenarios


Luminescent Cu(I) and Ru(II) Complexes for OLEDs/LECs

The extended π-conjugation provided by the two furan-2-yl substituents, coupled with the established photophysical activity of the 5,6-diaryl-2,2'-bipyridine class, makes this compound a candidate N^N chelating ligand for heteroleptic Cu(I) or Ru(II) complexes targeting red-shifted electroluminescence [1]. The propyl chain at the 3-position offers superior solubility in non-polar organic matrices compared to the 3-phenyl analog (CAS 871798-95-7), facilitating solution processing of emissive layers [2]. Researchers should note that direct photophysical data for the free ligand and its metal complexes remain to be published; procurement should be coupled with in-house photophysical characterization.

Supramolecular Coordination Polymers and MOFs

The presence of four furan oxygen atoms as hydrogen-bond acceptors (TPSA = 52.1 Ų) in addition to the two bipyridine nitrogen donors provides a total of six potential Lewis-basic sites for metal coordination or supramolecular assembly [3]. This multidentate character, validated by the crystallographically characterized Pb(II) coordination polymers of the structurally analogous 5,6-bis(furan-2-yl)-3-(pyridin-2-yl)-1,2,4-triazine precursor [4], supports the use of this compound as a bridging or chelating building block in the construction of one-dimensional coordination polymers or metal-organic frameworks (MOFs) with unusual Pb–O–furan bonding motifs.

High-Lipophilicity Additive for Non-Aqueous Electrolytes

With a computed LogP of 5.62 (ChemSrc), this compound is substantially more lipophilic than unsubstituted 2,2'-bipyridine (LogP ≈ 1.5) and moderately more lipophilic than the corresponding 3-phenyl analog . This property profile supports its evaluation as a ligand or additive in non-aqueous electrolyte systems (e.g., dye-sensitized solar cells, redox flow batteries) where high solubility in organic solvents and compatibility with hydrophobic polymer matrices are prerequisites. The flash point of 111.1 °C provides a quantified safety margin for formulation work at elevated temperatures .

Synthetic Intermediate for Furan Derivatization

The documented synthetic route via inverse-electron-demand Diels–Alder reaction (69% yield, 1.0 h) provides a reliable entry to the 5,6-di(furan-2-yl)-3-propyl-2,2'-bipyridine scaffold [5]. The two furan rings are amenable to subsequent electrophilic substitution, Diels–Alder cycloaddition, or metal-catalyzed C–H functionalization, enabling the generation of more complex bipyridine libraries. Procurement of this compound as a key intermediate is justified when the synthetic plan requires the 3-propyl substitution pattern that cannot be efficiently introduced post-bipyridine assembly.

Application
Selection Property
Validation Focus
Luminescent metal complex development (OLED/LEC research)
Furan-extended π-conjugation and n-propyl solubility profile
In-house photophysical characterization (emission λmax, Φ)
Coordination polymer and MOF assembly
Multiple N/O donor sites for Pb(II) or other metals
Single-crystal XRD coordination mode confirmation
Non-aqueous electrolyte additive (DSSC/battery research)
High computed lipophilicity and organic solvent compatibility
Solubility and electrochemical stability in target formulation
Bipyridine library intermediate
Pre-installed 3-propyl and 5,6-di(furan-2-yl) substitution
Derivatization feasibility at furan positions (e.g., electrophilic substitution)
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